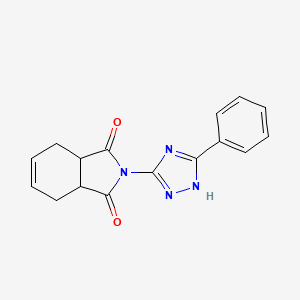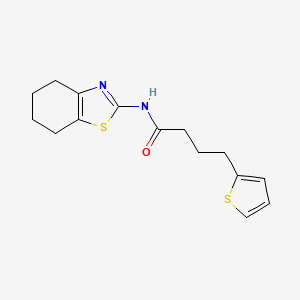![molecular formula C18H18ClN3O B1227406 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Anticancer and Antitumor Applications
Research indicates that derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone, such as R115777, act as potent and selective inhibitors of farnesyl protein transferase, displaying significant antitumor effects in vivo after oral administration in mice. This compound has progressed to phase III clinical evaluation, marking its importance in cancer treatment research (Venet, End, & Angibaud, 2003). Additionally, derivatives synthesized from 3-amino-4(3H) quinazolinone have shown cytotoxic effects against cancer cell lines, with one derivative exhibiting notable cytotoxic activity against the HeLa cell line (Hassanzadeh et al., 2019).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial potential of quinazolinone and its derivatives. Amino acid/dipeptide derivatives of quinazolin-3(4H)-one have shown moderate to significant antibacterial activity against various strains of bacteria, with some derivatives being as potent as standard drugs like ciprofloxacin (Kapoor et al., 2017). Furthermore, other derivatives have demonstrated pronounced antimicrobial activity, especially when certain substituents like 4-Cl and 4-OCH3 groups were present (Patel & Patel, 2011).
Antiviral Applications
Some derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone have shown potential antiviral activities. For instance, a study synthesized a series of derivatives and evaluated them against various viruses, with one compound exhibiting significant antiviral activity against the vaccinia virus (Dinakaran et al., 2003). Additionally, another series of derivatives were found to possess moderate to good antiviral activity, suggesting their potential in developing antiviral treatments (Gao et al., 2007).
Photodynamic Therapeutics
The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives have been explored for potential applications in photodynamic therapeutics. Some derivatives were photo-active towards plasmid DNA under UVB and UVA irradiation, indicating their potential in photo-chemo or photodynamic therapies (Mikra et al., 2022).
properties
Product Name |
6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone |
|---|---|
Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
6-amino-3-[(2-chlorophenyl)methyl]-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O/c1-2-5-17-21-16-9-8-13(20)10-14(16)18(23)22(17)11-12-6-3-4-7-15(12)19/h3-4,6-10H,2,5,11,20H2,1H3 |
InChI Key |
GIUSZZFJMOEGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1CC3=CC=CC=C3Cl |
solubility |
13 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



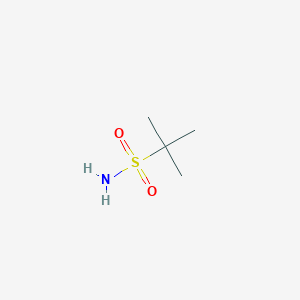
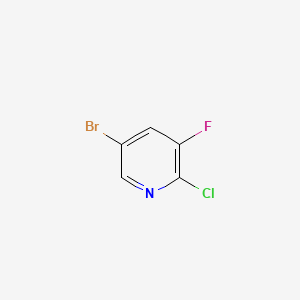
![N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide](/img/structure/B1227327.png)
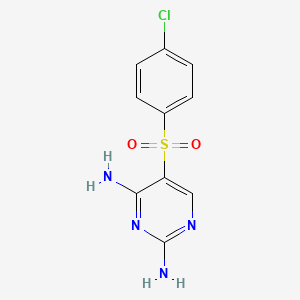
![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
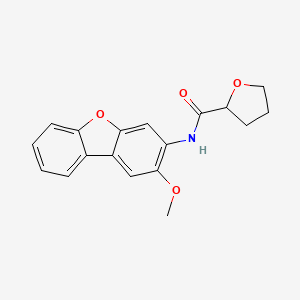
![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)
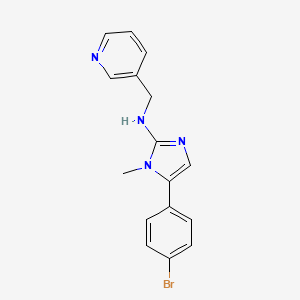
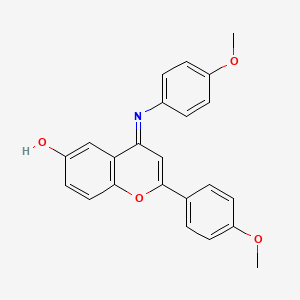
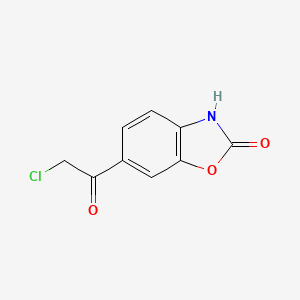
![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
